N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a dioxidotetrahydrothiophenyl group, a methoxy group, and a trifluoromethylphenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Attachment of the trifluoromethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Coupling of the furan-2-yl group: This step involves the formation of a furan ring through cyclization reactions, followed by its attachment to the benzamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkoxides, amines
Major Products
Sulfone derivatives: Formed through oxidation of the dioxidotetrahydrothiophenyl group
Amines: Formed through reduction of nitro groups
Substituted derivatives: Formed through nucleophilic substitution of the methoxy group
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl group and have been studied as potassium channel activators.
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde: This compound contains the trifluoromethylphenyl group and has been used in various organic reactions.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22F3NO5S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H22F3NO5S/c1-32-20-7-3-5-17(13-20)23(29)28(19-10-11-34(30,31)15-19)14-21-8-9-22(33-21)16-4-2-6-18(12-16)24(25,26)27/h2-9,12-13,19H,10-11,14-15H2,1H3 |
InChI Key |
LXDOZLQSRVBHLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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